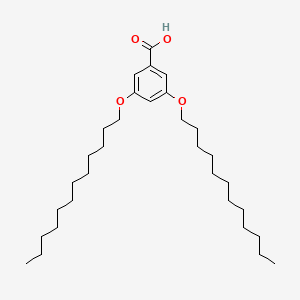

Benzoic acid, 3,5-bis(dodecyloxy)-

Description

Benzoic acid, 3,5-bis(dodecyloxy)-, is a synthetic aromatic carboxylic acid derivative characterized by two dodecyloxy (-O-C₁₂H₂₅) substituents at the 3 and 5 positions of the benzene ring. This compound is structurally derived from 3,5-dihydroxybenzoic acid, where hydroxyl groups are replaced with long-chain alkoxy groups via etherification reactions, typically using alkyl halides (e.g., dodecyl bromide) in the presence of a base such as potassium carbonate . The dodecyloxy chains impart significant hydrophobicity, enabling the molecule to self-assemble into nanostructures like dendrimers and micelles. These properties make it a critical component in advanced drug delivery systems, particularly in nanoparticles designed for targeted cancer therapy . Its applications extend to materials science, where it serves as a building block for Janus dendrimers with controlled molecular architectures .

Properties

IUPAC Name |

3,5-didodecoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-34-29-25-28(31(32)33)26-30(27-29)35-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24H2,1-2H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLSKHCVAUZKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478614 | |

| Record name | Benzoic acid, 3,5-bis(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123126-40-9 | |

| Record name | Benzoic acid, 3,5-bis(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-bis(dodecyloxy)- typically involves the reaction of 3,5-dihydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

3,5-dihydroxybenzoic acid+2dodecyl bromide→benzoic acid, 3,5-bis(dodecyloxy)-+2HBr

Industrial Production Methods: Industrial production methods for benzoic acid, 3,5-bis(dodecyloxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 3,5-bis(dodecyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of dodecyloxybenzoic acids.

Reduction: Formation of dodecyloxybenzyl alcohols.

Substitution: Formation of various alkoxybenzoic acids depending on the substituent used.

Scientific Research Applications

Benzoic acid, 3,5-bis(dodecyloxy)- (CAS No. 123126-40-9) is a benzoic acid derivative with two long dodecyloxy chains that enhance its lipophilicity, enabling it to interact effectively with biological membranes and proteins.

Scientific Research Applications

Benzoic acid, 3,5-bis(dodecyloxy)- is used as a building block in synthesizing complex compounds. The compound's mechanism of action involves interaction with biological membranes and proteins. The lipophilic dodecyloxy groups allow it to integrate into lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects by compromising the cell membrane of microorganisms. Its amphiphilic nature makes it a candidate for applications in drug delivery systems and as a bioactive compound with antimicrobial properties. Activation suggests potential applications in anti-aging therapies by enhancing cellular proteostasis.

Chemical Reactions

Benzoic acid, 3,5-bis(dodecyloxy) undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are used. Formation of dodecyloxybenzyl alcohols.

- Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions. Alkyl halides and strong bases like sodium hydride are employed for substitution reactions, leading to the formation of various alkoxybenzoic acids depending on the substituent used.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis(dodecyloxy)- involves its interaction with biological membranes and proteins. The dodecyloxy groups enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This can lead to antimicrobial effects by compromising the cell membrane of microorganisms . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzoic acid, 3,5-bis(dodecyloxy)- with structurally related benzoic acid derivatives, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Analysis:

Substituent Effects on Hydrophobicity: The dodecyloxy groups in Benzoic acid, 3,5-bis(dodecyloxy)- confer exceptional hydrophobicity, enabling stable self-assembly into micelles and dendrimers. This contrasts with benzyloxy derivatives, which rely on aromatic interactions (π-π stacking) for aggregation but exhibit lower hydrophobicity . Trifluoromethyl groups enhance acidity (pKa ~1–2) and lipophilicity, making the compound suitable for catalytic applications, whereas carboxyphenoxy substituents increase water solubility and network-forming ability .

Structural Influence on Applications: The long alkyl chains in Benzoic acid, 3,5-bis(dodecyloxy)- are critical for encapsulating hydrophobic drugs in nanoparticles, as demonstrated in HAS-DB-L formulations for colon cancer therapy . Imidazolyl substituents enable metal coordination, facilitating use in catalytic systems, while carboxyphenoxy groups are ideal for constructing porous MOFs .

Synthetic Flexibility :

- Derivatives like 3,5-Bis(benzyloxy)benzoic acid are synthesized via nucleophilic substitution under mild conditions (e.g., benzyl bromide and K₂CO₃ in DMF) , whereas trifluoromethylated analogs require specialized reagents (e.g., hexafluorophosphate activators) .

Research Findings and Implications

- Drug Delivery: Benzoic acid, 3,5-bis(dodecyloxy)-, exhibits superior tumor growth inhibition (T/C% < 50%) in nanoparticle formulations compared to PEG-based carriers, attributed to enhanced cellular uptake .

- Material Science: Its role in Janus dendrimers highlights its ability to stabilize nanostructures with narrow size distributions, critical for reproducible biomedical applications .

- Limitations : While its hydrophobicity is advantageous for drug delivery, it may limit solubility in aqueous environments, necessitating formulation with amphiphilic polymers (e.g., Pluronic F127) .

Biological Activity

Benzoic acid, 3,5-bis(dodecyloxy)- (CAS No. 123126-40-9) is a derivative of benzoic acid characterized by the presence of two long dodecyloxy chains. This structural feature enhances its lipophilicity, allowing it to interact effectively with biological membranes and proteins. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential applications in various fields, and relevant case studies.

The primary mechanism of action for benzoic acid, 3,5-bis(dodecyloxy)- involves its ability to integrate into lipid bilayers. The dodecyloxy groups disrupt membrane integrity, which can lead to antimicrobial effects by compromising the cell membranes of microorganisms. This amphiphilic nature makes it a candidate for applications in drug delivery systems and as a bioactive compound with antimicrobial properties.

Biological Activity Overview

The biological activities associated with benzoic acid derivatives include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties due to its ability to disrupt microbial membranes.

- Cell Proliferation Modulation : Research indicates that benzoic acid derivatives can influence protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

- Drug Delivery Systems : Its amphiphilic characteristics enhance its potential use in liposomal formulations for drug delivery .

Case Studies and Research Findings

- Antimicrobial Properties : A study demonstrated that benzoic acid derivatives could inhibit the growth of various bacteria and fungi. The disruption of cell membranes was identified as a key factor in this antimicrobial action.

- Protein Degradation Pathways : Research published in Nature indicated that benzoic acid derivatives promote the activity of proteasomal and lysosomal pathways in human fibroblasts. This activation suggests potential applications in anti-aging therapies by enhancing cellular proteostasis .

- Drug Delivery Applications : In a study on PEGylated mannolipids, benzoic acid derivatives were found to form stable liposomes that enhance drug uptake in peripheral blood mononuclear cells (PBMCs). This property is crucial for developing effective drug delivery systems .

Comparative Analysis with Similar Compounds

The following table compares benzoic acid, 3,5-bis(dodecyloxy)- with related compounds based on their structural characteristics and biological activities:

| Compound | Structural Features | Biological Activity | Remarks |

|---|---|---|---|

| Benzoic acid, 3,5-bis(dodecyloxy)- | Two dodecyloxy chains | Antimicrobial, Drug Delivery | High lipophilicity enhances membrane interaction |

| Benzoic acid, 3,4-bis(dodecyloxy)- | Two dodecyloxy chains | Moderate antimicrobial | Similar mechanism but less effective |

| Benzoic acid, 3,5-bis(octyloxy)- | Two octyloxy chains | Lower antimicrobial | Reduced membrane interaction compared to dodecyloxy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.